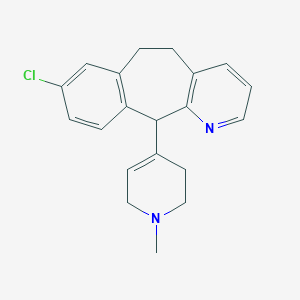
N-Methyl Iso Desloratadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Iso Desloratadine is a derivative of desloratadine, which is synthesized from loratadine. Desloratadine itself is obtained through the hydrolysis of loratadine using KOH and is further refined by recrystallization in ethyl acetate. The N-formyl derivative of desloratadine is synthesized by reacting desloratadine with formic acid, yielding a total yield of 79% for desloratadine and 68.8% for its N-formyl derivative .
Synthesis Analysis
The synthesis of N-Methyl derivatives of compounds is a common theme in medicinal chemistry, aiming to modify the biological activity of molecules. For instance, the synthesis of N-methyl carbamoylimidazole from 1,1-carbonyldiimidazole (CDI) and MeNH3Cl is described as a high-yielding process, producing a water-stable compound that acts as a methyl isocyanate substitute . Similarly, the synthesis of N-methyl amino acids through intermediate 5-oxazolidinones provides a unified approach to the synthesis of N-methyl derivatives of the 20 common l-amino acids . These methods are crucial for the development of N-Methyl Iso Desloratadine and its analogs.
Molecular Structure Analysis
The molecular structure of N-Methyl derivatives is critical in determining their biological activity. For example, the N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one have been synthesized and structurally assigned, with their inhibitory activity on xanthine oxidase being evaluated . The structural confirmation of N-acyl chloroformamidines by X-ray diffraction also exemplifies the importance of molecular structure analysis in understanding the reactivity and potential applications of N-Methyl compounds .
Chemical Reactions Analysis
The reactivity of N-Methyl compounds is diverse, as demonstrated by the synthesis of N-methyl carbamoylimidazole, which reacts with various nucleophiles to produce N-methylureas, carbamates, and thiocarbamates in good to excellent yields . The reactivity of N-acyl chloroformamidines towards different nucleophiles, resulting in the synthesis of various N-containing compounds, further illustrates the versatility of N-Methyl compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl compounds are influenced by their molecular structure. For instance, N-methyl carbamoylimidazole is described as a crystalline compound that is stable in water and can be stored without degradation . The synthesis of N-methyl amino acids also highlights the importance of protecting groups for certain amino acids with reactive side chains, which affect the physical properties and reactivity during N-methylation .
Wissenschaftliche Forschungsanwendungen
Pharmacologic Profile and Anti-Allergic Effects : Desloratadine is notable for its potent H1-receptor binding potency and selectivity. It's beneficial in the treatment of diseases like seasonal allergic rhinitis and chronic urticaria. It has a half-life that allows for once-daily dosing and shows no significant adverse events even at high doses. Preclinical studies also demonstrate that desloratadine does not interfere with cardiac conduction parameters (Henz, 2001).
In Vitro Anti-Inflammatory Activity : Desloratadine has been shown to inhibit the release or generation of multiple inflammatory mediators, including interleukins, prostaglandin D2, leukotriene C4, and others. It inhibits the induction of cell adhesion molecules and eosinophil chemotaxis and adhesion, which is relevant for its use in allergic conditions (Geha & Meltzer, 2001).
Metabolism and Drug Interaction : Studies have highlighted desloratadine's metabolism, noting its nonsedating antihistamine properties used for seasonal allergies and hives. It is metabolized primarily by the CYP2C8 enzyme and to a lesser extent by CYP3A4, and is also a selective inhibitor of UGT2B10, an enzyme involved in drug metabolism (Kazmi et al., 2015).
Clinical Efficacy in Allergic Conditions : Desloratadine has been shown to be effective in reducing symptoms of seasonal and perennial allergic rhinitis, chronic idiopathic urticaria, and asthma-related symptoms. Its efficacy is superior to placebo and comparable to other antihistamines in managing these conditions (Forough et al., 2021).
Bioequivalence and Metabolic Phenotypes : A study on the bioequivalence of desloratadine in Chinese healthy subjects showed that the test desloratadine tablet was bioequivalent to the reference product, AERIUS. This study also explored the association of different metabolic phenotypes with UGT2B10 and CYP2C8 genotypes (Niu et al., 2020).
Antioxidant Properties : Desloratadine has been evaluated for its potential protective effect against oxidative stress in human erythrocytes. The study suggests a beneficial effect of desloratadine as an antioxidant, which might be an additional explanation of its therapeutic action (Sadowska-Woda et al., 2010).
Zukünftige Richtungen
Recent studies have shown that Desloratadine inhibits SARS-CoV-2 infection in cell culture and primary human nasal epithelial cells by blocking viral entry . This suggests that Desloratadine could potentially be used in the treatment of COVID-19 or other coronavirus infections, which warrants further investigation .
Eigenschaften
IUPAC Name |
13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVAQIJQYJEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614378 |
Source


|
| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Iso Desloratadine | |
CAS RN |
183198-48-3 |
Source


|
| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

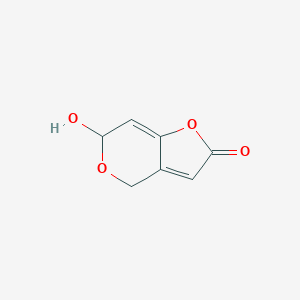
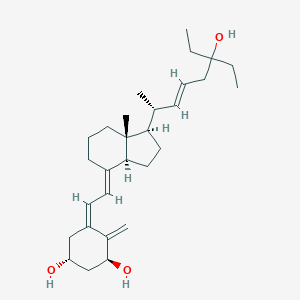
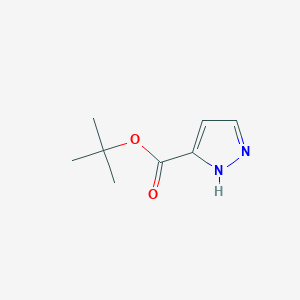
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
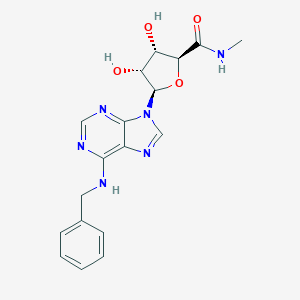
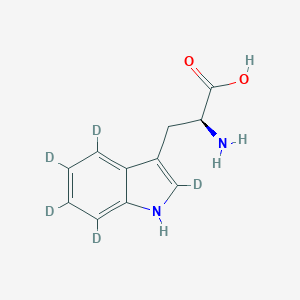
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
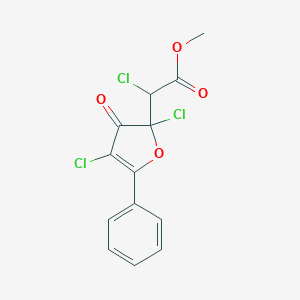
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)

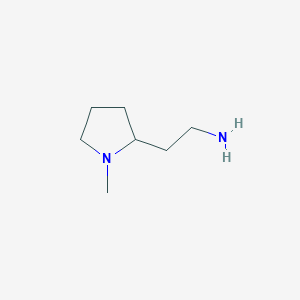
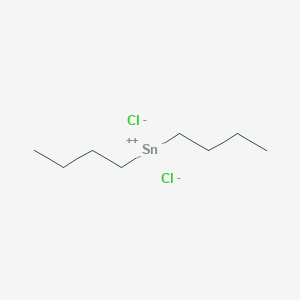
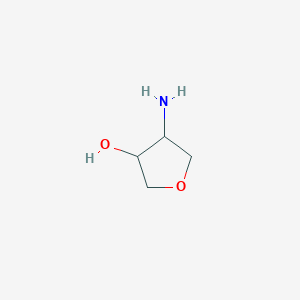
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)